molecular formula C17H25ClFN B3025856 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride CAS No. 1049718-37-7

1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride

Cat. No.: B3025856
CAS No.: 1049718-37-7
M. Wt: 297.8 g/mol
InChI Key: MNLDJVODIWHOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride is a chemical compound with the molecular formula C17H24FN·HCl It is known for its unique structure, which includes a fluorophenyl group attached to a cyclohexyl ring, which is further connected to a piperidine ring

Preparation Methods

The synthesis of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride involves several steps:

    Starting Materials: The synthesis typically begins with the preparation of 3-fluorophenylcyclohexanone.

    Cyclization: The cyclohexanone derivative undergoes a cyclization reaction with piperidine under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity to certain receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride can be compared with other similar compounds, such as:

    1-[1-(4-Fluorophenyl)cyclohexyl]piperidine hydrochloride: Similar structure but with a fluorine atom at the para position.

    1-[1-(3-Chlorophenyl)cyclohexyl]piperidine hydrochloride: Contains a chlorine atom instead of fluorine.

    1-[1-(3-Methylphenyl)cyclohexyl]piperidine hydrochloride: Contains a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)cyclohexyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN.ClH/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19;/h7-9,14H,1-6,10-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLDJVODIWHOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)N3CCCCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336909
Record name 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049718-37-7
Record name 1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.